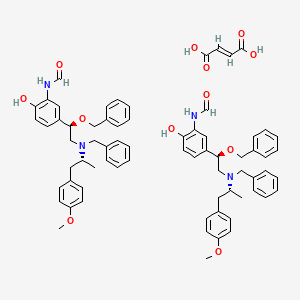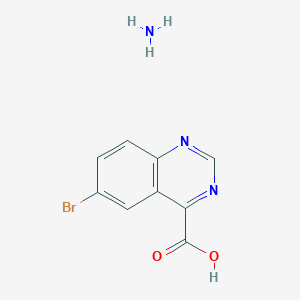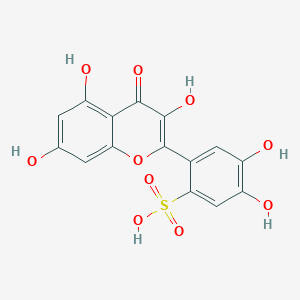
2-Cyano-3-hydroxybut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of malonic acid derivatives with cyanoacetic acid under specific conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with other molecules . These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) can be compared with similar compounds such as:
2-Butenoic acid, 2-cyano-3-hydroxy-, methyl ester (9CI): This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid group.
2-Butenoic acid, 3-methyl-, 12-hydroxy-1-(2-hydroxyethyl)-2,4,10-dodecatriene-6,8-diynyl ester (9CI): This compound has a more complex structure with additional functional groups.
The uniqueness of 2-Butenoic acid, 2-cyano-3-hydroxy-(9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H5NO3 |
|---|---|
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
(Z)-2-cyano-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h7H,1H3,(H,8,9)/b4-3- |
Clave InChI |
BMEBUGFDWHDVHO-ARJAWSKDSA-N |
SMILES isomérico |
C/C(=C(\C#N)/C(=O)O)/O |
SMILES canónico |
CC(=C(C#N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


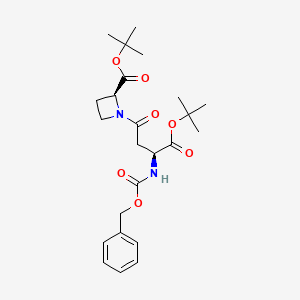
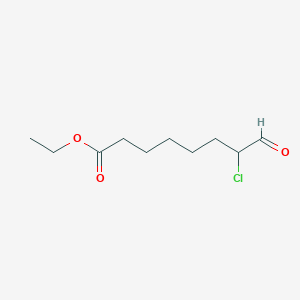

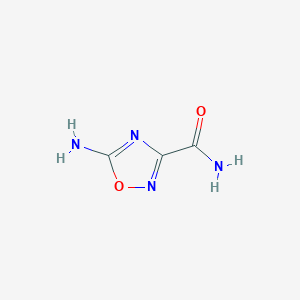
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
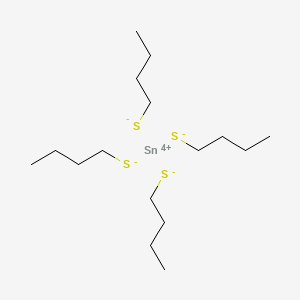
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
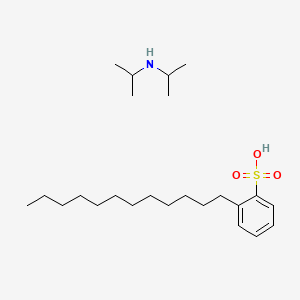
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
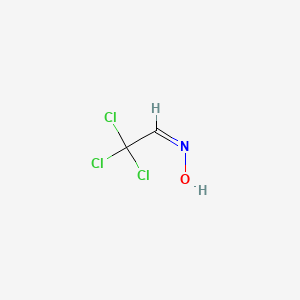
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
